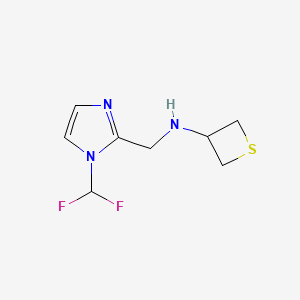
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a benzene ring substituted with a sulfonyl chloride group and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The final step involves the sulfonylation of the benzene ring using sulfonyl chloride reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Biaryl Compounds: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme inhibition or protein modification.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-chloro-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride: Lacks the methoxy group, which may affect its reactivity and applications.
4-(3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride: Lacks the chlorine atom, which may influence its chemical properties.
4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
The presence of both the methoxy and chlorine substituents on the triazole ring, along with the sulfonyl chloride group, makes 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride unique
Eigenschaften
Molekularformel |
C9H7Cl2N3O3S |
|---|---|
Molekulargewicht |
308.14 g/mol |
IUPAC-Name |
4-(5-chloro-3-methoxy-1,2,4-triazol-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7Cl2N3O3S/c1-17-9-12-8(10)14(13-9)6-2-4-7(5-3-6)18(11,15)16/h2-5H,1H3 |
InChI-Schlüssel |
ZCDLMKLKPXBVKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN(C(=N1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


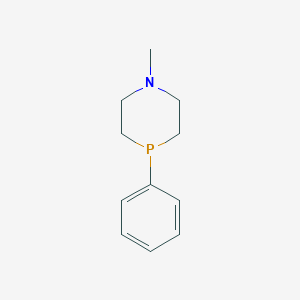
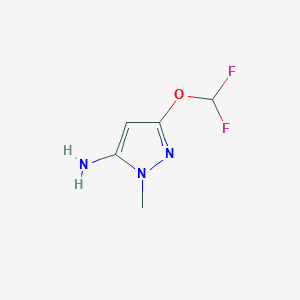



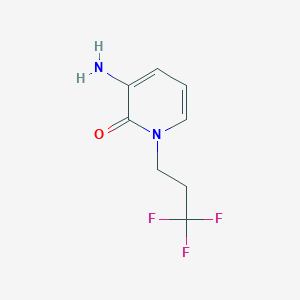
![5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13325944.png)
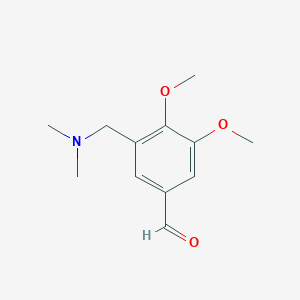

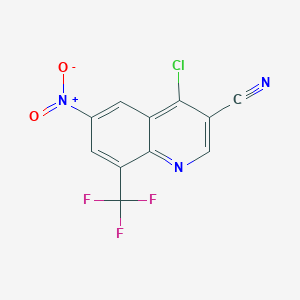

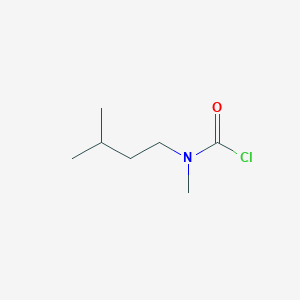
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B13325965.png)
